Cas no 674792-06-4 (tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate)
tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (S)-tert-Butyl 2-isobutylpiperazine-1-carboxylate
- (S)-2-Isobutylpiperazine-1-carboxylic acid tert-butyl ester
- (S)-1-N-Boc-Isobutylpiperazine
- (S)-1-Boc-2-isobutylpiperazine
- (S)-1-Boc-2-isobutyl-piperazine
- (S)-N-1-BOC-2-ISOBUTYLPIPERAZINE
- (2S)-2-Isobutylpiperazine, N1-BOC protected
- tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate
- (S)-N-Boc-2-isobutylpiperazine
- tert-butyl (2S)-2-isobutylpiperazine-1-carboxylate
- (S)-1-N-BOC-2-ISOBUTYLPIPERAZINE
- 1-tert-butyloxycarbonyl-(2S)-2-isobutylpiperazine
- 1-N-Boc-2R-isobutyl-Piperazine
- N1-Boc-2-isobutylpiperazine
- MFCD03787916
- tert-butyl (25)-2-isobutylpiperazine-1-carboxylate
- AKOS005258435
- CS-W020512
- (5)-tert-butyl 2-isobutylpiperazine-1-carboxylate
- (S)-tert-butyl2-isobutylpiperazine-1-carboxylate
- SCHEMBL873440
- (S)-1-Boc-2-isobutyl-piperazine, AldrichCPR
- DS-11726
- AC-2214
- DTXSID70590504
- WXGGVOBNOVOVAM-NSHDSACASA-N
- 674792-06-4
- A26028
- AKOS015897765
- J-502535
- (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate;(S)-1-Boc-2-isobutylpiperazine
- (2S)-1-N-BOC-2-ISOBUTYLPIPERAZINE
- AB15888
-
- MDL: MFCD11101256
- Inchi: 1S/C13H26N2O2/c1-10(2)8-11-9-14-6-7-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1
- InChI Key: WXGGVOBNOVOVAM-NSHDSACASA-N
- SMILES: O(C(C)(C)C)C(N1CCNC[C@@H]1CC(C)C)=O
Computed Properties
- Exact Mass: 243.20700
- Monoisotopic Mass: 242.199
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6
- XLogP3: 2.2
Experimental Properties
- Density: 0.962
- Boiling Point: 315.5℃ at 760 mmHg
- Flash Point: 144.6℃
- Refractive Index: 1.458
- PSA: 41.57000
- LogP: 2.28510
tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 211782-250mg |
S)-1-Boc-2-Isobutylpiperazine |
674792-06-4 | 95% | 250mg |
£55.00 | 2022-03-01 | |
| Fluorochem | 211782-1g |
S)-1-Boc-2-Isobutylpiperazine |
674792-06-4 | 95% | 1g |
£109.00 | 2022-03-01 | |
| Fluorochem | 211782-5g |
S)-1-Boc-2-Isobutylpiperazine |
674792-06-4 | 95% | 5g |
£403.00 | 2022-03-01 | |
| Fluorochem | 211782-25g |
S)-1-Boc-2-Isobutylpiperazine |
674792-06-4 | 95% | 25g |
£1193.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EG486-50mg |
tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate |
674792-06-4 | 97% | 50mg |
109.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EG486-1g |
tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate |
674792-06-4 | 97% | 1g |
628.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EG486-200mg |
tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate |
674792-06-4 | 97% | 200mg |
204.0CNY | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S66740-250mg |
(S)-1-Boc-2-isobutyl-piperazine |
674792-06-4 | 250mg |
¥3648.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S66740-1g |
(S)-1-Boc-2-isobutyl-piperazine |
674792-06-4 | 1g |
¥5078.0 | 2021-09-07 | ||
| TRC | B663730-10mg |
(S)-1-Boc-2-Isobutylpiperazine |
674792-06-4 | 10mg |
$ 50.00 | 2022-06-07 |
tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate Suppliers
tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate
Recent Advances in the Synthesis and Applications of tert-Butyl (2S)-2-(2-Methylpropyl)piperazine-1-carboxylate (CAS: 674792-06-4)
The compound tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate (CAS: 674792-06-4) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile role as a key intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its importance in the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and antimicrobial therapies. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, mechanistic insights, and potential applications.
One of the most notable developments in the synthesis of tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate involves the optimization of enantioselective pathways to enhance yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic asymmetric synthesis method using chiral palladium complexes, achieving an enantiomeric excess (ee) of over 98%. This advancement addresses previous challenges associated with racemization during large-scale production, making the compound more accessible for preclinical and clinical studies.
In terms of biological applications, recent research has explored the incorporation of this piperazine derivative into the scaffold of dopamine D3 receptor antagonists. A team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate exhibited high selectivity for D3 receptors over D2 receptors, a critical factor in reducing side effects associated with antipsychotic drugs. The study utilized molecular docking simulations and in vitro binding assays to validate the compound's potential as a lead structure for next-generation neuroleptics.
Furthermore, the antimicrobial potential of this compound has been investigated in the context of drug-resistant bacterial infections. A collaborative study between MIT and Harvard Medical School (Nature Chemical Biology, 2023) demonstrated that structural analogs of tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate could disrupt biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) by interfering with quorum-sensing pathways. This finding opens new avenues for combating antibiotic resistance, though further pharmacokinetic studies are needed to assess bioavailability and toxicity profiles.
From a mechanistic perspective, computational chemistry approaches have provided deeper insights into the stereoelectronic properties of this compound. Density functional theory (DFT) calculations published in the Journal of Chemical Information and Modeling (2024) revealed that the tert-butyl carbamate group plays a crucial role in stabilizing the boat conformation of the piperazine ring, which directly influences its binding affinity to various biological targets. These findings have important implications for rational drug design strategies involving this scaffold.
In conclusion, tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate continues to be a valuable building block in medicinal chemistry, with recent research expanding its applications across multiple therapeutic areas. The development of more efficient synthetic routes and the elucidation of its molecular interactions underscore its potential for future drug discovery efforts. However, challenges remain in optimizing its physicochemical properties for improved drug-like characteristics, warranting continued investigation in both academic and industrial settings.
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